molecular formula C20H20ClN3O B2726336 1-(3-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea CAS No. 633287-47-5

1-(3-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea

Cat. No. B2726336
CAS RN: 633287-47-5
M. Wt: 353.85
InChI Key: GALFXJZPXBMJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research applications. It is a selective inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling.

Scientific Research Applications

Insecticidal Activity and Cuticle Disruption

Urea derivatives, such as those studied by Mulder and Gijswijt (1973), have been identified as a new class of insecticides characterized by a unique mode of action—interfering with cuticle deposition. This action manifests as a failure to molt or pupate, ultimately leading to the insect's death. Such compounds demonstrate potential safety towards mammals, marking them as significant for agricultural and pest control applications (Mulder & Gijswijt, 1973).

Antimicrobial and Antitumor Properties

Research into urea derivatives also extends into the realm of antimicrobial and antitumor activities. Haranath et al. (2004) synthesized substituted dibenzo dioxaphosphocin-6-yl ureas, revealing good antimicrobial properties. Such findings underscore the potential of urea derivatives in developing new therapeutic agents (Haranath et al., 2004).

Antioxidant Activity

Another intriguing application is in the field of antioxidants. Reddy et al. (2015) synthesized a series of urea derivatives with thiazole moieties, which were tested for in vitro antioxidant activity. The study found that certain compounds exhibited potent antioxidant properties, highlighting the potential for these derivatives in combating oxidative stress-related diseases (Reddy et al., 2015).

Nonlinear Optical Materials

In the field of materials science, urea derivatives have been explored for their nonlinear optical properties. Shettigar et al. (2006) synthesized bis-chalcone derivatives, finding them to possess significant second harmonic generation (SHG) efficiency and optical limiting behavior, useful for photonic applications (Shettigar et al., 2006).

properties

IUPAC Name

1-(3-chlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c21-14-4-3-5-15(11-14)23-20(25)22-12-13-8-9-19-17(10-13)16-6-1-2-7-18(16)24-19/h3-5,8-11,24H,1-2,6-7,12H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALFXJZPXBMJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea

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